molecular formula C18H16ClN3OS B2434393 1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1795471-49-6

1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2434393
CAS No.: 1795471-49-6
M. Wt: 357.86
InChI Key: SFTUMUOYLJSMCJ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.86. The purity is usually 95%.
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Scientific Research Applications

Cytokinin-like Activity and Plant Growth Regulation

Urea derivatives, including compounds with structures similar to "1-(4-Chlorobenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea," have been identified for their cytokinin-like activity, which can significantly impact plant growth and development. These synthetic compounds, including well-known examples like CPPU and TDZ, have been extensively utilized in in vitro plant morphogenesis studies due to their ability to regulate cell division and differentiation. The research highlights the potential of these compounds to enhance adventitious root formation and improve agricultural productivity (Ricci & Bertoletti, 2009).

Corrosion Inhibition

Urea-derived Mannich bases have shown promising results as corrosion inhibitors for mild steel surfaces in acidic environments. Studies on compounds such as "1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea" and similar derivatives demonstrate their effectiveness in preventing corrosion, highlighting the potential of urea derivatives in industrial applications for protecting metal surfaces against acidic corrosion. The findings suggest these compounds interact with metal surfaces through adsorption, following Langmuir's adsorption isotherm, and the efficiency of these inhibitors can be linked to their molecular structure (Jeeva et al., 2015).

Anticancer Research

Recent studies have explored the antiproliferative effects of urea derivatives against various cancer cell lines, suggesting the potential of these compounds in anticancer therapy. A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives demonstrated significant antiproliferative activity, with some compounds showing higher potency than established control drugs. These findings indicate the therapeutic potential of urea derivatives in cancer treatment, offering new pathways for the development of effective antiproliferative agents (Zhang et al., 2019).

Molecular Complexation and Material Science

In material science, urea derivatives have been utilized for the synthesis of metallo-supramolecular macrocycles, which are of interest for their potential applications in nanotechnology and molecular engineering. These compounds, including "1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea" and related structures, have demonstrated the ability to form complex structures with metal ions, which can be used in the design of new materials with specific optical, electrical, or chemical properties. The research underscores the role of urea derivatives in the development of innovative materials and technologies (Qureshi et al., 2009).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-17-3-1-13(2-4-17)9-21-18(23)22-10-14-7-16(11-20-8-14)15-5-6-24-12-15/h1-8,11-12H,9-10H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTUMUOYLJSMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.